2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5
Description
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
2-(3,3,5,5,5-pentadeuterio-4-oxopentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3/i1D3,5D2 |
InChI Key |
DPATUMDQWSJANG-RPIBLTHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Deuterium Exchange via Acid-Catalyzed H–D Replacement
This method leverages acid-catalyzed hydrogen–deuterium exchange in polar aprotic solvents. A representative protocol involves:
- Reagents : 20 wt% D₂SO₄ in CD₃OD.
- Conditions : Heating at 60–90°C for 24–72 hours.
- Mechanism : Proton exchange at reactive positions (e.g., C2, C4–C7) with deuterium from the solvent.
Example Procedure :
- Dissolve 2-(4-oxopentyl)-1H-isoindole-1,3(2H)-dione in CD₃OD.
- Add D₂SO₄ and heat under reflux.
- Monitor deuteration via ¹H NMR (disappearance of proton signals at δ 7.7–8.0 ppm for aromatic protons).
- Isolate the product via neutralization with NaHCO₃ and extraction with Et₂O.
Yields and Purity :
| Parameter | Value/Description |
|---|---|
| Average D Incorporation | 95–99% at C4–C7 positions |
| Purity | >98% (HPLC-UV, 254 nm) |
De Novo Synthesis Using Deuterated Precursors
This approach avoids isotopic scrambling by employing deuterated starting materials. Key steps include:
- Precursor Preparation : Synthesis of 4-oxopentyl-d5 chain via hydrolysis of deuterated phthalic anhydride derivatives.
- Cyclization : Reaction with phthalimide or norcantharimide under basic conditions (e.g., K₂CO₃ in DMF).
Advantages :
- Higher regioselectivity for deuterium placement.
- Avoids side reactions common in H–D exchange (e.g., over-deuteration).
Analytical Characterization
Structural confirmation and isotopic purity are critical for this compound. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Hydrolysis: The imide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of substituted phthalimides.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
*Calculated based on molecular formulas.
Key Observations :
- Deuteration: The deuterated analog (target compound) offers improved metabolic stability compared to non-deuterated analogs, making it suitable for tracer studies .
- Ketone vs. Aromatic Groups : The 4-oxopentyl side chain introduces polarity and hydrogen-bonding capacity, contrasting with hydrophobic aromatic substituents (e.g., phenylethyl or methoxyphenyl) .
Antimicrobial Activity
- 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione : Metal complexes of this ligand exhibit enhanced antibacterial activity compared to the parent compound, with MIC values indicating potency against Gram-positive bacteria .
- Phthalazinone-linked Isoindole-diones: Derivatives such as compounds 6a-d and 7a-d show broad-spectrum antimicrobial activity, attributed to the phthalazine moiety enhancing target interaction .
Central Nervous System (CNS) Activity
- 2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione : Demonstrated anticonvulsant activity in PTZ and MES seizure models, with molecular docking suggesting Na-channel blockade .
Structural Characterization
- NMR Trends : The 4-oxopentyl substituent would exhibit deshielded protons near the ketone (δ ~2.1–2.5 ppm for CH₂ groups), contrasting with aromatic substituents (e.g., δ ~6.8–7.9 ppm for phenyl groups) .
- Crystal Packing : Compounds like 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione form centrosymmetric dimers via C–H···O bonds, whereas the target compound’s flexible side chain may adopt varied packing motifs .
Biological Activity
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 is a deuterated derivative of isoindole-1,3-dione, a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H8D5NO3
- Molecular Weight : 236.28 g/mol
- CAS Number : 3197-25-9
- Structure : The compound features a fused isoindole structure with a pentyl side chain and a ketone functional group.
Biological Activity Overview
Research has demonstrated that isoindole derivatives exhibit various biological activities, including anticancer properties. The specific biological activity of this compound has been explored in several studies.
Anticancer Activity
A study evaluated the anticancer effects of isoindole derivatives against adenocarcinoma cell lines (A549-Luc). The results indicated that these compounds exhibited significant inhibitory effects on cell viability.
Table 1: IC50 Values of Isoindole Derivatives Against A549 Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 3 | 114.25 | A549 |
| Compound 4 | 116.26 | A549 |
These findings suggest that the isoindole derivatives can effectively reduce tumor growth in preclinical models.
The mechanism by which isoindole derivatives exert their anticancer effects includes:
- Inhibition of Tyrosine Kinase Enzymes : Isoindole derivatives have been identified as potential inhibitors of tyrosine kinase enzymes, which are crucial in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells, promoting programmed cell death.
In Vivo Studies
In vivo studies using nude mice models have shown promising results for the therapeutic potential of isoindole derivatives. Mice were treated with these compounds after being injected with A549-Luc cancer cells.
Study Design
- Groups : Mice were divided into control and treatment groups.
- Treatment Regimen : Compounds were administered intravenously three times a week over a period of four weeks.
Findings :
- Tumor sizes were significantly reduced in treated groups compared to controls.
- Survival rates improved in mice receiving the isoindole treatments.
Toxicological Studies
Toxicological assessments were conducted to evaluate the safety profile of the compounds. Parameters such as weight changes and organ histopathology were monitored throughout the study duration. The results indicated manageable toxicity levels, supporting further investigation into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
